molecular formula C12H23NS B13326849 N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine

N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine

Cat. No.: B13326849
M. Wt: 213.38 g/mol
InChI Key: PHGLIBONOVLXRT-UHFFFAOYSA-N
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Description

N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine is a compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a thietane ring, which is a four-membered ring containing sulfur, and an amine group, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine typically involves the formation of the thietane ring followed by the introduction of the amine group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the thietane ring. Subsequent amination can be achieved using reagents such as ammonia or primary amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the thietane ring, leading to linear or branched products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents and nucleophiles are used under mild to moderate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can lead to various amine derivatives.

Scientific Research Applications

N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism by which N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The thietane ring’s unique structure allows it to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A simpler analog with a similar thietane ring but lacking the cyclopentyl and methylpropyl groups.

    N-(2-Methylpropyl)thietan-3-amine: Another analog with a different alkyl substituent.

Uniqueness

N-(2-Cyclopentyl-2-methylpropyl)thietan-3-amine is unique due to its specific substituents, which confer distinct chemical and biological properties. The cyclopentyl group adds steric bulk, influencing the compound’s reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

N-(2-cyclopentyl-2-methylpropyl)thietan-3-amine

InChI

InChI=1S/C12H23NS/c1-12(2,10-5-3-4-6-10)9-13-11-7-14-8-11/h10-11,13H,3-9H2,1-2H3

InChI Key

PHGLIBONOVLXRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1CSC1)C2CCCC2

Origin of Product

United States

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